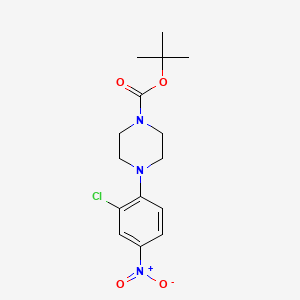

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

Overview

Description

“Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” is a compound with the CAS Number: 170017-73-9 . It has a molecular weight of 307.35 . The compound is typically stored in a dry room at normal temperature . It’s physical form can be solid, semi-solid, liquid, or lump .

Synthesis Analysis

While specific synthesis information for “Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate” was not found, a related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

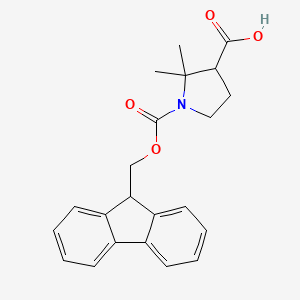

Molecular Structure Analysis

The Inchi Code for “Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 .

Physical And Chemical Properties Analysis

The compound “Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” has a molecular weight of 307.35 . It is typically stored in a dry room at normal temperature . Its physical form can be solid, semi-solid, liquid, or lump .

Scientific Research Applications

Synthesis and Characterization

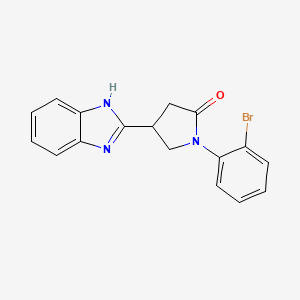

- Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of benziimidazole compounds, highlighting its significance in medicinal chemistry (Liu Ya-hu, 2010).

Molecular Structure and Conformational Analysis

- The compound's molecular structure and conformation have been extensively studied. Through techniques like X-ray diffraction and density functional theory (DFT) calculations, researchers have gained insights into its stability and molecular conformations. This is crucial for understanding how such compounds interact at the molecular level (Zhi-Ping Yang et al., 2021).

Biological Evaluation

- In some studies, derivatives of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate have been synthesized and evaluated for biological activities, such as antibacterial and anthelmintic activities. This showcases the potential pharmaceutical applications of these compounds (C. Sanjeevarayappa et al., 2015).

Novel Chemistry and Pharmaceutical Core

- The compound's unique chemistry, particularly its sterically congested piperazine derivative, makes it a valuable core for pharmacologically useful compounds. Its synthesis using the modified Bruylants approach exemplifies its versatility in drug development (Ashwini Gumireddy et al., 2021).

Crystal and Molecular Structure Reports

- The crystal and molecular structure of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate and its derivatives have been reported, providing detailed insights into its physical properties, which are essential for its application in material science and medicinal chemistry (C. Mamat et al., 2012).

Anticorrosive Properties

- Research has also explored the anticorrosive properties of certain derivatives of this compound. Studies show these compounds can be effective in protecting materials like carbon steel from corrosion, which broadens its applicability beyond the pharmaceutical industry (B. Praveen et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

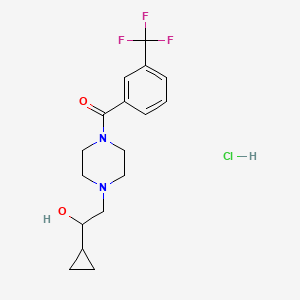

Similar compounds such as n-boc piperazine derivatives have been used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting that they may influence multiple biochemical pathways .

Result of Action

Similar compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name |

tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMRIXVUKSIEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)